Bcr-abl-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21F4N5O |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31) |
InChI Key |
HNAIZJDQDDXEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN |
Origin of Product |
United States |
Foundational & Exploratory
Bcr-abl-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Core Chemical Identity
This compound is a small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).
Chemical Structure:
Bcr-Abl-IN-1: A Technical Guide to its Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bcr-Abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This compound belongs to a series of phenylaminopyrimidine-based derivatives designed to target the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity and downstream signaling.[1] This document summarizes the available quantitative data, provides detailed experimental protocols for the characterization of such inhibitors, and visualizes key signaling pathways and experimental workflows.
Quantitative Data Summary
The primary reported quantitative measure of this compound's potency is its pIC50 value against the Bcr-Abl tyrosine kinase. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a logarithmic scale for inhibitor potency.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | Bcr-Abl Tyrosine Kinase | pIC50 | 6.46 | --INVALID-LINK-- |
Experimental Protocols
The following are representative experimental protocols for the evaluation of Bcr-Abl inhibitors like this compound. The specific details for this compound are not publicly available; therefore, these protocols are based on standard methodologies used in the field for similar compounds.
In Vitro Bcr-Abl Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate (e.g., Ulight™-Abltide)
-
ATP (Adenosine triphosphate)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., anti-phospho-Abltide-Eu3+)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Serially dilute this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add recombinant Bcr-Abl kinase to each well.
-
Initiation of Kinase Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the europium-labeled anti-phosphotyrosine antibody in a detection buffer containing EDTA.
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on a Bcr-Abl positive cell line, such as K562.
Materials:
-
K562 cells (human chronic myeloid leukemia cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.
Visualizations
Bcr-Abl Signaling Pathways
The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of Bcr-Abl by compounds like this compound is designed to block these oncogenic signals.
Caption: Bcr-Abl downstream signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel Bcr-Abl inhibitor typically involves a series of in vitro and cell-based assays to determine its potency and cellular effects.
Caption: A typical experimental workflow for the characterization of a Bcr-Abl inhibitor.
References
Bcr-abl-IN-1: An In-Depth Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). Its deregulated kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly successful therapeutic strategy. This technical guide provides a comprehensive overview of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl signaling pathway.
Core Mechanism of Bcr-Abl Signaling
The Bcr-Abl oncoprotein promotes leukemogenesis through the activation of several key downstream signaling pathways, primarily:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Bcr-Abl activates RAS, which in turn activates the RAF-MEK-ERK signaling cascade.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Bcr-Abl activates PI3K, leading to the activation of AKT and its downstream effector mTOR.
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation. Bcr-Abl can directly phosphorylate and activate STAT proteins, leading to the transcription of anti-apoptotic genes.
This compound: A Potent Kinase Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of the Abl family of proteins, including the Bcr-Abl fusion protein.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₂F₃N₃O₂ |
| Molecular Weight | 359.30 g/mol |
| CAS Number | 1488090-21-6 |
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified through in vitro assays.
| Assay Type | Target/Cell Line | IC₅₀ / pIC₅₀ |
| Kinase Assay | ABL1 (amino acids 64-515) | 8.7 nM |
| Cell Proliferation Assay | Ba/F3-BCR-ABL1-WT | 30 nM |
| Kinase Assay | Bcr-Abl | pIC₅₀: 6.46 |
Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by directly binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates. This leads to the effective shutdown of the pro-proliferative and anti-apoptotic signals emanating from the Bcr-Abl oncoprotein.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
ABL1 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the ABL1 kinase.
Materials:
-
Recombinant ABL1 enzyme (e.g., amino acids 64-515)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., Streptavidin-HRP and a suitable HRP substrate)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the ABL1 enzyme, the peptide substrate, and the diluted this compound or DMSO (for control).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add Streptavidin-HRP to the wells to bind to the biotinylated substrate. After a wash step, add the HRP substrate and measure the resulting signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Ba/F3 Cell Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of Bcr-Abl-dependent cells.
Materials:
-
Ba/F3 cells engineered to express wild-type Bcr-Abl (Ba/F3-BCR-ABL1-WT)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Ba/F3-BCR-ABL1-WT cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Compound Addition: Add serial dilutions of this compound or DMSO (for control) to the wells.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a potent and specific inhibitor of the Bcr-Abl kinase, demonstrating significant activity in both biochemical and cell-based assays. Its ability to effectively block the key signaling pathways driving leukemogenesis highlights its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for CML and Ph-positive ALL. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other Bcr-Abl inhibitors.
Bcr-Abl-IN-1: A Technical Guide for CML Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and evaluation of Bcr-Abl-IN-1, a representative preclinical small molecule inhibitor of the Bcr-Abl tyrosine kinase, a key therapeutic target in Chronic Myeloid Leukemia (CML). This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows pertinent to the study of such inhibitors in CML research.
Introduction: The Bcr-Abl Oncoprotein in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[2] The unregulated kinase activity of Bcr-Abl drives the aberrant proliferation of hematopoietic stem cells and is a critical molecular target for therapeutic intervention in CML.[3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Abl kinase domain have revolutionized the treatment of CML.[1]
This compound is a Bcr-Abl tyrosine kinase inhibitor identified through pharmacophore modeling of phenylaminopyrimidine-based derivatives.[4] As a preclinical compound, it serves as a valuable tool for investigating the biological consequences of Bcr-Abl inhibition and for the development of novel therapeutic strategies against CML.
Quantitative Data for this compound and Representative Inhibitors
The inhibitory activity of this compound and other preclinical Bcr-Abl inhibitors is typically quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are common metrics for potency.
Table 1: Biochemical Potency of this compound
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | Bcr-Abl Tyrosine Kinase | 6.46 | ~347 | [4] |
Table 2: Representative Cellular Activity of Preclinical Bcr-Abl Inhibitors against CML Cell Lines
| Inhibitor | Cell Line (Bcr-Abl Genotype) | IC50 (nM) | Reference |
| S116836 | BaF3/WT | 2.5 | [5] |
| BaF3/T315I | 10 | [5] | |
| ZINC21710815 | K562 | 500 | [6] |
| BaF3/WT | 500 | [6] | |
| BaF3/T315I | >10,000 | [6] | |
| INNO-406 | K562 | 6 | |
| DCC-2036 | BaF3/T315I | 4 |
Key Experimental Protocols
The following are detailed methodologies for essential experiments in the preclinical evaluation of Bcr-Abl inhibitors like this compound.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-Abl kinase.
-
Objective: To determine the IC50 value of the test compound against the Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl enzyme.
-
GST-CrkL fusion protein (as substrate).
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well plates.
-
ADP-Glo™ Kinase Assay kit or similar.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Add the recombinant Bcr-Abl enzyme to the wells of a 96-well plate.
-
Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the GST-CrkL substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of Bcr-Abl-positive CML cells.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in CML cell lines.
-
Materials:
-
Bcr-Abl positive CML cell lines (e.g., K562, BaF3-p210).
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
-
Procedure:
-
Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to attach or stabilize for a few hours.
-
Add serial dilutions of the test inhibitor to the wells. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the results to determine the GI50 value.
-
Western Blot Analysis of Bcr-Abl Signaling
This technique is used to measure the effect of the inhibitor on the phosphorylation status of Bcr-Abl and its downstream signaling proteins.
-
Objective: To confirm target engagement by observing the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of downstream effectors like CrkL.
-
Materials:
-
CML cell line (e.g., K562).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Bcr-Abl (pTyr177), anti-Bcr-Abl, anti-phospho-CrkL (pTyr207), anti-CrkL, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat CML cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the role of Bcr-Abl inhibitors.
Caption: Bcr-Abl Signaling Pathways in CML.
References
The Philadelphia Chromosome and the Bcr-Abl Oncoprotein: A Technical Guide to the Inhibitor Bcr-abl-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Philadelphia chromosome, the resulting Bcr-Abl oncoprotein, and the therapeutic targeting of its kinase activity by the inhibitor Bcr-abl-IN-1. This document details the molecular basis of Bcr-Abl-driven malignancies, the signaling pathways it dysregulates, and the methodologies used to characterize inhibitors like this compound.
The Philadelphia Chromosome and the Genesis of the Bcr-Abl Oncoprotein
The Philadelphia chromosome is a specific genetic abnormality in chromosome 22 of leukemia cancer cells, particularly in chronic myeloid leukemia (CML). This aberration is the result of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, denoted as t(9;22)(q34;q11). This translocation event leads to the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The resultant fusion gene, BCR-ABL1, encodes a chimeric protein with constitutively active tyrosine kinase activity. This unregulated kinase activity is a primary driver of malignant transformation, leading to uncontrolled cell proliferation and a resistance to apoptosis.
The Bcr-Abl fusion protein exists in several isoforms, with the p210 and p190 variants being the most common. The p210 isoform is predominantly associated with CML, while the p190 isoform is more frequently found in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Bcr-Abl Signaling Pathways
The constitutive kinase activity of Bcr-Abl leads to the aberrant activation of a multitude of downstream signaling pathways that are crucial for cell growth, survival, and proliferation. The fusion protein's localization in the cytoplasm, a departure from the normal nuclear and cytoplasmic shuttling of the ABL protein, facilitates its interaction with a host of signaling molecules. Key pathways dysregulated by Bcr-Abl include:
-
RAS/RAF/MEK/ERK Pathway: Bcr-Abl activates the RAS pathway, a central regulator of cell proliferation, through the phosphorylation of adaptor proteins like GRB2. This leads to the sequential activation of RAF, MEK, and ERK, promoting cell cycle progression.
-
PI3K/AKT/mTOR Pathway: This pathway, critical for cell survival and proliferation, is also activated by Bcr-Abl. The activation of PI3K leads to the phosphorylation and activation of AKT, which in turn inhibits pro-apoptotic proteins and activates mTOR, a key regulator of protein synthesis and cell growth.
-
JAK/STAT Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another important mediator of Bcr-Abl's effects. Constitutive activation of STAT5, in particular, contributes to the anti-apoptotic phenotype of Bcr-Abl-positive cells.
These interconnected pathways create a robust network that drives the leukemic phenotype.
Figure 1: Simplified Bcr-Abl Signaling Pathways.
This compound: A Targeted Inhibitor
This compound is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. It represents a class of therapeutic agents designed to specifically target the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade.
Quantitative Data
The inhibitory activity of Bcr-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the logarithmic value, pIC50. These values are determined through biochemical and cell-based assays.
| Compound | Parameter | Value | Assay Type |
| This compound | pIC50 | 6.46 | Biochemical |
| Bcr-abl1-IN-1 | IC50 (ABL1) | 8.7 nM | Biochemical |
| Bcr-abl1-IN-1 | IC50 (Ba/F3-BCR-ABL1-WT) | 30 nM | Cell-based |
Note: The available data distinguishes between "this compound" and "Bcr-abl1-IN-1", which may be distinct chemical entities. Researchers should consult the specific compound's documentation for its precise chemical structure.
Experimental Protocols
The characterization of Bcr-Abl inhibitors involves a series of in vitro and cell-based assays to determine their potency and cellular effects. The following are representative protocols for key experiments.
Biochemical Bcr-Abl Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the in vitro inhibitory concentration (IC50) of a test compound against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Specific peptide or protein substrate (e.g., GST-CrkL)
-
Test compound (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the specific substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
An In-Depth Technical Guide to the In Vitro Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors
Disclaimer: As of November 2025, a specific compound designated "Bcr-abl-IN-1" is not described in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for evaluating the in vitro efficacy of novel Bcr-Abl tyrosine kinase inhibitors (TKIs), using established compounds as exemplars. The methodologies and data presentation formats described herein are directly applicable to the preclinical assessment of any new chemical entity targeting the Bcr-Abl oncoprotein.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] This oncoprotein drives uncontrolled cell proliferation and survival by activating a complex network of downstream signaling pathways.[1][2][3] The development of TKIs that target the ATP-binding site of the Bcr-Abl kinase has transformed the treatment landscape for these malignancies.[4][5] This guide details the core in vitro assays and data interpretation necessary for the preclinical evaluation of novel Bcr-Abl inhibitors.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates numerous signaling cascades critical for leukemogenesis.[6] Dimerization of the Bcr-Abl protein leads to its autophosphorylation, creating docking sites for adaptor proteins like GRB2.[6][7] This initiates several downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[1][2] Additionally, Bcr-Abl directly and indirectly activates the JAK/STAT pathway, further contributing to the malignant phenotype.[8][9] A key substrate and biomarker for Bcr-Abl activity is the CrkL adaptor protein; its phosphorylation status is a reliable indicator of kinase inhibition.[7]
Quantitative Data Presentation
The efficacy of a Bcr-Abl inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. IC50 values are determined through both cell-based assays, which measure the effect on cell viability, and biochemical assays, which directly measure the inhibition of the purified kinase. Below are representative data tables for established Bcr-Abl inhibitors.
Table 1: Cell-Based Proliferation IC50 Values for Bcr-Abl Inhibitors
| Cell Line | Bcr-Abl Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| K562 | p210 Wild-Type | ~200-400 | <1 | ~20-30 |
| Ba/F3 p210 | Wild-Type | ~250-600 | <1 | ~15-25 |
| Ba/F3 p210 T315I | Mutant (Resistant) | >10,000 | >500 | >3,000 |
| Ba/F3 p210 G250E | Mutant (Resistant) | ~1,500 | ~5 | ~100 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Biochemical Kinase Inhibition IC50 Values
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Abl (unphosphorylated) | ~300-600 | <1 | ~20 |
| Abl (phosphorylated) | ~25 | <1 | ~20 |
| c-Kit | ~100 | ~15 | ~100 |
| PDGFR | ~100 | ~1 | ~60 |
Note: IC50 values are approximate and can vary based on assay format and substrate.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible in vitro efficacy data. The following sections outline typical methodologies for key assays.
General Experimental Workflow
The in vitro evaluation of a novel Bcr-Abl inhibitor follows a logical progression from broad cellular effects to specific molecular interactions. The process begins with assessing the compound's impact on the proliferation of Bcr-Abl-positive cell lines. Active compounds are then tested in biochemical assays to confirm direct inhibition of the Abl kinase. Finally, Western blot analysis is used to verify that the inhibitor blocks Bcr-Abl signaling within the cell, typically by measuring the phosphorylation of a key downstream substrate like CrkL.
Protocol 1: Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed Bcr-Abl-positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow cells to attach and resume growth.[10]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified Abl kinase domain, a specific peptide substrate (e.g., a biotinylated peptide highly selective for c-Abl), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[12][13]
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP at a concentration close to its Km value for the kinase. The total reaction volume is typically 5-10 µL.[12][14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Normalize the luminescent signal to a no-inhibitor control. Plot the percentage of kinase activity versus inhibitor concentration and calculate the biochemical IC50 value.
Protocol 3: Western Blot Analysis for Bcr-Abl Substrate Phosphorylation
This method is used to confirm that the inhibitor blocks Bcr-Abl signaling inside the cell by assessing the phosphorylation state of a downstream target like CrkL or STAT5.[15]
-
Cell Treatment and Lysis: Treat Bcr-Abl-positive cells with the test inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short period (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[17][19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[16][20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL Tyr207).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., total CrkL) or a housekeeping protein like GAPDH.[16]
-
Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein provides a measure of target engagement and pathway inhibition.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Bcr-abl-IN-1: A Technical Overview of its Selectivity and Associated Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcr-abl-IN-1 is a potent inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active enzyme central to the pathogenesis of Chronic Myeloid Leukemia (CML). Understanding the selectivity profile of such inhibitors is paramount in drug development, as it informs on potential off-target effects and therapeutic windows. This technical guide provides a detailed overview of the known inhibitory activity of this compound, comprehensive experimental protocols for assessing Bcr-Abl kinase activity, and a depiction of the intricate Bcr-Abl signaling pathway.
Selectivity Profile of this compound
Table 1: On-Target Activity of this compound
| Target | IC50 |
| Bcr-Abl Kinase | 1.2 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The lack of a broad selectivity panel means that the off-target effects of this compound are not well-documented in publicly accessible sources. Kinase profiling is a critical step in the preclinical development of any kinase inhibitor to assess its specificity and potential for adverse effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for biochemical and cellular assays to determine the activity of Bcr-Abl inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This type of assay measures the direct inhibition of the Bcr-Abl kinase enzyme activity in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagents (e.g., HTRF®, Lance®, or ADP-Glo™ kinase assay kits)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a microplate, add the recombinant Bcr-Abl kinase to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., fluorescence, luminescence) on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Bcr-Abl Inhibition
Cellular assays measure the effect of an inhibitor on Bcr-Abl activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
Objective: To determine the cellular potency of this compound by measuring the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of a downstream substrate in a Bcr-Abl-positive cell line.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL, anti-total Bcr-Abl, anti-total CrkL, anti-GAPDH)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Western blot reagents and equipment
-
ELISA-based assay kits for phospho-protein detection
Procedure (Western Blotting):
-
Seed Bcr-Abl positive cells in a multi-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Determine the IC50 value from the dose-response curve.
Bcr-Abl Signaling Pathway and Experimental Workflow
To visualize the complex interactions within the Bcr-Abl signaling network and the workflow for assessing kinase inhibitors, the following diagrams are provided.
Caption: Simplified Bcr-Abl signaling pathway.
Caption: Experimental workflow for kinase inhibitor discovery.
Methodological & Application
Bcr-abl-IN-1 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Physicochemical Properties and Stock Solution Preparation
This compound is a valuable tool for studying the Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL). Proper preparation of stock solutions is the first critical step in any experiment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound stock solution preparation and storage.
| Parameter | Value | Source |
| Molecular Weight | 359.30 g/mol | |
| Solubility in DMSO | ≥ 175 mg/mL (≥ 487.06 mM) | |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.593 mg of the compound (Molecular Weight = 359.30).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) may be used to facilitate dissolution. Avoid excessive heating.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for use in cellular assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application: Add the freshly prepared working solutions to your cell cultures as required by your experimental design.
Visualizations
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl fusion protein activates multiple downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. The diagram below illustrates the key pathways affected.
Caption: The Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Stock and Working Solution Preparation
The following diagram outlines the logical workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Probing Bcr-Abl Activity: An In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay for Bcr-Abl, a constitutively active tyrosine kinase central to the pathology of Chronic Myeloid Leukemia (CML). The protocol is designed to be a robust tool for screening potential inhibitors, such as Bcr-abl-IN-1, and characterizing their effects on Bcr-Abl kinase activity.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, harbors the BCR-ABL1 fusion gene. The resulting Bcr-Abl protein possesses deregulated tyrosine kinase activity, driving the uncontrolled proliferation of hematopoietic cells characteristic of CML. Inhibition of this kinase activity is a cornerstone of CML therapy. This in vitro assay provides a reliable method for measuring the enzymatic activity of Bcr-Abl and assessing the potency of inhibitory compounds.
Data Presentation: Inhibitory Potency of Selected Bcr-Abl Kinase Inhibitors
While specific quantitative data for this compound was not available in the searched literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs) against wild-type and mutated Bcr-Abl, providing a comparative baseline for inhibitor potency.
| Inhibitor | Bcr-Abl Genotype | IC50 (nM) | Reference Cell Line |
| Imatinib | Wild-type | ~25-500 | Ba/F3, K562 |
| Nilotinib | Wild-type | <30 | Ba/F3 |
| Dasatinib | Wild-type | <1-10 | Ba/F3 |
| Bosutinib | Wild-type | 1.2 | Not Specified |
| Ponatinib | Wild-type | 0.37 | Ba/F3 |
| Imatinib | T315I Mutant | >10,000 | Ba/F3 |
| Nilotinib | T315I Mutant | >3,000 | Ba/F3 |
| Dasatinib | T315I Mutant | >500 | Ba/F3 |
| Ponatinib | T315I Mutant | 2.0 | Ba/F3 |
Experimental Protocols
This section details the necessary procedures for preparing cellular extracts containing Bcr-Abl and performing the subsequent kinase activity assay.
Preparation of K562 Cell Lysate (Source of Bcr-Abl Kinase)
The K562 human cell line, derived from a CML patient in blast crisis, endogenously expresses the p210 Bcr-Abl protein and serves as a reliable source of the kinase for in vitro assays.
Materials:
-
K562 cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4).
-
Microcentrifuge
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Bcr-Abl kinase.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use.
In Vitro Bcr-Abl Kinase Assay
This protocol describes a solution-phase kinase assay using a well-characterized substrate, GST-CrkL, and detection of phosphorylation via immunoblotting.
Materials:
-
K562 cell lysate (prepared as described above)
-
Recombinant GST-CrkL (or other suitable Bcr-Abl substrate)
-
Kinase Assay Buffer (2X): 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM DTT.
-
ATP solution (10 mM)
-
This compound or other inhibitors (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phosphotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare the kinase reaction mixture in microcentrifuge tubes on ice. For a standard 25 µL reaction, combine:
-
12.5 µL of 2X Kinase Assay Buffer
-
2.5 µL of 10 mM ATP (final concentration 1 mM)
-
1 µg of GST-CrkL substrate
-
Variable amount of K562 lysate (typically 10-20 µg of total protein)
-
Inhibitor (e.g., this compound) at desired concentrations or DMSO as a vehicle control.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate the kinase reaction by transferring the tubes to a 30°C water bath and incubate for 30 minutes.
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the phosphorylated GST-CrkL band using an imaging system.
-
The intensity of the band corresponds to the level of Bcr-Abl kinase activity. Densitometry can be used to quantify the results and determine the IC50 of the inhibitor.
Visualizations
Bcr-Abl Signaling Pathway
The following diagram illustrates the central signaling pathways activated by the constitutively active Bcr-Abl kinase, leading to increased cell proliferation and survival.
Application Notes and Protocols for Bcr-Abl-IN-1 Cell Viability Assays
Introduction
The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation t(9;22), is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] This aberrant kinase activates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][4][5] Bcr-Abl tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the kinase activity of the Bcr-Abl protein, thereby inhibiting the growth of CML cells.[6][7] Bcr-Abl-IN-1 is a potent and specific inhibitor of the Bcr-Abl kinase.
This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are fundamental in drug discovery for determining the cytotoxic and cytostatic effects of inhibitors like this compound and for calculating key parameters such as the half-maximal inhibitory concentration (IC₅₀).
Principle of Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[11][12] The assay reagent causes cell lysis, releasing ATP, which then participates in a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal.[11] The intensity of the luminescence is directly proportional to the number of viable cells in culture.
Experimental Protocols
I. MTT Cell Viability Assay
This protocol is designed for assessing the effect of this compound on the viability of the K562 human CML suspension cell line.
A. Materials and Reagents
-
K562 cells (or other suitable Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
MTT Solvent (e.g., 0.04 N HCl in isopropanol, or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading absorbance at 570 nm and 630 nm)
B. Experimental Procedure
-
Cell Seeding:
-
Culture K562 cells in suspension to a density of approximately 5 x 10⁵ cells/mL. Ensure cells are in the exponential growth phase.
-
Centrifuge the cells, resuspend in fresh media, and adjust the cell density to 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate. Include wells for "cells only" (positive control) and "media only" (blank).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm (for the formazan product) with a reference wavelength of 630 nm (to correct for background).[8]
-
C. Data Analysis
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
II. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a homogeneous method for determining cell viability based on ATP quantification.
A. Materials and Reagents
-
K562 cells
-
RPMI-1640 medium (as above)
-
This compound
-
DMSO, cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
B. Experimental Procedure
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[14]
-
-
Cell Seeding:
-
Prepare and seed K562 cells as described in the MTT protocol (Step I.B.1), but use opaque-walled 96-well plates. A typical volume is 50 µL per well.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound as described in the MTT protocol (Step I.B.2).
-
Add 50 µL of the diluted compound or vehicle control to the appropriate wells. The final volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cell suspension).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Luminescence Measurement:
-
Record the luminescence using a plate-reading luminometer.
-
C. Data Analysis
-
Subtract the average luminescence of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100
-
Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value.
Data Presentation
Quantitative results from the cell viability assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on K562 Cell Viability (Hypothetical Data)
| This compound Conc. (µM) | Mean Absorbance/Luminescence (AU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |
| 0.01 | 1.188 | 0.075 | 95.0% |
| 0.05 | 1.050 | 0.060 | 84.0% |
| 0.1 | 0.875 | 0.055 | 70.0% |
| 0.5 | 0.613 | 0.040 | 49.0% |
| 1.0 | 0.350 | 0.030 | 28.0% |
| 5.0 | 0.100 | 0.015 | 8.0% |
| 10.0 | 0.063 | 0.010 | 5.0% |
Based on this hypothetical data, the IC₅₀ value for this compound is approximately 0.5 µM. One study showed that the IC₅₀ for the TKI imatinib in K562 cells was approximately 0.3 µM after 48 hours of treatment.[16]
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell viability assays.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. OUH - Protocols [ous-research.no]
- 15. scribd.com [scribd.com]
- 16. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia [mdpi.com]
Probing Bcr-Abl Driven Apoptosis: Application Notes and Protocols for Bcr-Abl Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bcr-Abl Inhibitor-1 (a representative Bcr-Abl tyrosine kinase inhibitor, exemplified here by Imatinib) to induce and quantify apoptosis in Bcr-Abl positive cancer cell lines. Detailed protocols for Annexin V and Caspase-3 assays are provided, along with expected quantitative outcomes and visual representations of the underlying signaling pathways and experimental procedures.
Introduction to Bcr-Abl and Apoptosis Induction
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] It drives oncogenesis by activating a number of downstream signaling pathways that promote cell proliferation and, crucially, inhibit apoptosis (programmed cell death).[3][4][5] Key anti-apoptotic pathways activated by Bcr-Abl include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[6] These pathways ultimately lead to the upregulation of anti-apoptotic proteins like Bcl-xL and the inhibition of pro-apoptotic factors, rendering cancer cells resistant to normal cell death signals.
Bcr-Abl tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to specifically block the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity.[2] This inhibition leads to the downregulation of downstream pro-survival signaling and the reactivation of the apoptotic machinery, selectively killing Bcr-Abl positive cancer cells.[6][7] This document outlines the use of a representative Bcr-Abl inhibitor, referred to here as "Bcr-Abl-IN-1," to induce and measure apoptosis. For the purpose of providing concrete data, results obtained with the well-characterized Bcr-Abl inhibitor, Imatinib, will be used.
Quantitative Analysis of Apoptosis Induction
The efficacy of this compound in inducing apoptosis can be quantified using various methods. Below are tables summarizing expected results from Annexin V and Caspase-3 assays based on published data for Imatinib treatment of the K562 CML cell line.
Table 1: Dose- and Time-Dependent Induction of Apoptosis by Imatinib in K562 Cells (Annexin V Assay)
| Imatinib Concentration (µM) | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |
| 0.5 | ~20% | Data not available | Data not available |
| 1.0 | ~20% | Data not available | >60% |
| 5.0 | ~70% | >70% | >70% |
Data is synthesized from a study by de Oliveira et al.[8] Values represent the approximate percentage of Annexin V positive cells.
Table 2: Time-Dependent Activation of Caspase-3 by Dasatinib in K562 Cells
| Treatment Time with 100 nM Dasatinib | Cleaved Caspase-3 Levels |
| 4 hours | Detected |
| 8 hours | Increased |
| 12 hours | Further Increased |
| 24 hours | Sustained High Levels |
This table is a qualitative summary based on immunoblotting data from a study by Serra et al., which demonstrates the time-dependent increase in the active form of Caspase-3.[9]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Bcr-Abl signaling pathways leading to apoptosis inhibition.
Caption: Experimental workflow for apoptosis assays.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.
Materials:
-
Bcr-Abl positive cells (e.g., K562)
-
This compound (e.g., Imatinib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells at a density of 2 x 10^5 cells/mL in a suitable culture vessel.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM Imatinib) and a vehicle control (e.g., DMSO).
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).
-
Caspase-3 Colorimetric Assay
This protocol is for the quantitative measurement of Caspase-3 activity, a key executioner caspase in apoptosis.
Materials:
-
Bcr-Abl positive cells (e.g., K562)
-
This compound (e.g., Dasatinib)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells at a density that will yield approximately 1-2 x 10^6 cells per assay point.
-
Treat cells with this compound (e.g., 100 nM Dasatinib) and a vehicle control for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
To a 96-well plate, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the reaction mix by adding DTT to the 2X reaction buffer.
-
Add 50 µL of the 2X reaction buffer with DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of Caspase-3 activity in the sample.
-
Conclusion
The protocols and data presented provide a robust framework for investigating the pro-apoptotic effects of Bcr-Abl inhibitors. By utilizing Annexin V and Caspase-3 assays, researchers can effectively quantify the induction of apoptosis and elucidate the dose- and time-dependent efficacy of novel Bcr-Abl targeted therapies. The provided diagrams offer a clear understanding of the molecular mechanisms and experimental procedures involved in these critical assays for cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl and inhibition of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of apoptosis by BCR-ABL in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of Bcr-abl-IN-1 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a hallmark of Chronic Myeloid Leukemia (CML).[1][2] Its aberrant kinase activity drives uncontrolled cell proliferation and resistance to apoptosis by dysregulating multiple downstream signaling pathways.[2][3] Bcr-Abl inhibitors are a class of targeted therapies that have revolutionized the treatment of CML by specifically targeting this oncoprotein.[1] These inhibitors typically work by binding to the ATP-binding site of the Bcr-Abl kinase domain, blocking its ability to phosphorylate downstream substrates and thereby inhibiting the signaling pathways crucial for leukemic cell survival and proliferation.[1][4] This application note provides a detailed protocol for analyzing the effects of a representative Bcr-Abl tyrosine kinase inhibitor, referred to here as Bcr-abl-IN-1, on the cell cycle of Bcr-Abl positive cells using flow cytometry with propidium iodide (PI) staining.
Note: "this compound" is used here as a representative Bcr-Abl tyrosine kinase inhibitor. The experimental data presented is based on published effects of known Bcr-Abl inhibitors and serves as an illustrative example.
Mechanism of Action and Signaling Pathway
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways that promote cell cycle progression and inhibit apoptosis. Key pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5] These pathways ultimately lead to the upregulation of cyclins and cyclin-dependent kinases (CDKs) and the downregulation of CDK inhibitors, pushing the cells through the G1/S checkpoint and promoting continuous proliferation.
This compound, as a tyrosine kinase inhibitor, is designed to block the kinase activity of the Bcr-Abl protein. This inhibition leads to the dephosphorylation of Bcr-Abl's downstream targets, effectively shutting down the pro-proliferative signaling cascades. The expected outcome is a halt in cell cycle progression, leading to an accumulation of cells in the G0/G1 phase and a reduction in the proportion of cells in the S and G2/M phases.
Bcr-Abl Signaling Pathway and Inhibition by this compound
Caption: Bcr-Abl signaling and its inhibition.
Data Presentation: Effect of this compound on Cell Cycle Distribution
The following table summarizes representative quantitative data from a flow cytometry cell cycle analysis of a Bcr-Abl positive cell line (e.g., K-562) treated with this compound for 48 hours. This data illustrates a dose-dependent increase in the G0/G1 population and a corresponding decrease in the S phase population, which is indicative of G1 cell cycle arrest.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 0 | 39 ± 7 | 54 ± 7 | 5.4 ± 0.8 |
| This compound | 10 | 55 ± 8 | 25 ± 5 | 6.5 ± 1.5 |
| This compound | 50 | 68 ± 9 | 6 ± 2 | 7 ± 3 |
Data is illustrative and based on the effects of known Bcr-Abl inhibitors on Bcr-Abl expressing cell lines.[6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a Bcr-Abl positive cell line (e.g., K-562, Ba/F3-p210).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells at a density of 2-5 x 10^5 cells/mL in sterile culture plates.
-
Treatment: Add this compound at desired concentrations (e.g., 10 nM, 50 nM) to the cell cultures. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Flow Cytometry Experimental Workflow
The following diagram outlines the workflow for preparing cells for cell cycle analysis by flow cytometry.
Caption: Workflow for flow cytometry cell cycle analysis.
Detailed Protocol for Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect approximately 1 x 10^6 cells per sample into flow cytometry tubes.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat this wash step once.
-
Fixation: After the final wash, discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition is crucial to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes. Ethanol-fixed cells are less dense, so a higher g-force is needed for efficient pelleting. Carefully decant the ethanol. Wash the cell pellet twice with 1-2 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes or at room temperature for 1 hour. This step is essential to ensure that only DNA is stained by PI, as PI can also bind to double-stranded RNA.
-
Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube. Gently mix and incubate at room temperature for 15-30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Collect data for at least 10,000-20,000 events per sample. PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationship: How this compound Induces Cell Cycle Arrest
The inhibition of the Bcr-Abl kinase by this compound sets off a cascade of events that culminates in cell cycle arrest, primarily at the G1/S checkpoint. The following diagram illustrates this logical progression.
Caption: Logical flow from Bcr-Abl inhibition to cell cycle arrest.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. CircBA1 derived from BCR‐ABL fusion gene inhibits cell proliferation in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bcr-abl-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Bcr-abl-IN-1 in media.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my cell culture media. It precipitates out. What am I doing wrong?
A1: this compound is a hydrophobic compound, which means it has poor solubility in aqueous solutions like cell culture media. Direct dissolution in media is not recommended. The standard procedure is to first dissolve the compound in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then serially diluted to the final working concentration in the cell culture media. Precipitation upon dilution is a common issue and is often related to the final concentration of DMSO and the dilution method.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is DMSO.[1][2] It is highly soluble in DMSO, which allows for the preparation of a concentrated stock solution.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you are having difficulty dissolving this compound in DMSO, even at concentrations where it is reported to be soluble, you can try the following auxiliary dissolution methods:
-
Ultrasonication: Use a sonication bath to aid in the dissolution process.[1]
-
Heating: Gently warm the solution to 37°C or 45°C to increase solubility.[2] Always check the compound's stability at elevated temperatures before proceeding.
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same concentration of DMSO as your experimental samples.
Q5: Are there any alternative solvents or reagents I can use to improve solubility in my media?
A5: If precipitation persists, especially for in vivo studies or sensitive cell lines, you can consider using co-solvents or surfactants in your formulation. Common examples include:
-
Co-solvents: PEG300, PEG400, Glycerin.[3]
-
Surfactants: Tween 80, Tween 20.[3] These are typically used in combination with DMSO in the initial stock solution preparation.
Troubleshooting Guides
Issue: Precipitate forms when diluting DMSO stock solution into cell culture media.
Root Cause: The hydrophobic nature of this compound causes it to come out of solution when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution in the aqueous media.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is sufficient to maintain the solubility of this compound at the desired working concentration, while remaining non-toxic to your cells. You may need to prepare a more concentrated initial stock solution in DMSO to minimize the volume added to the media.
-
Perform Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions. For example, first dilute the stock into a smaller volume of media, mix well, and then transfer this intermediate dilution to the final culture volume.
-
Pre-warm the Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can sometimes help prevent precipitation.
-
Increase Serum Concentration (if applicable): For cell culture media containing fetal bovine serum (FBS), the proteins in the serum can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If your experimental design allows, a slightly higher serum concentration may be beneficial.
-
Filter Sterilization: If you suspect insoluble impurities in your this compound powder, you can filter the high-concentration DMSO stock solution through a 0.22 µm syringe filter before making further dilutions. Note that this will not resolve precipitation due to the compound's inherent hydrophobicity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method to Enhance Solubility |
| DMSO | 175 mg/mL (487.06 mM)[1] | Ultrasonic[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM solution. Mix gently by pipetting.
-
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates to achieve the final desired working concentration.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a separate set of cells.
Mandatory Visualization
Bcr-abl Signaling Pathway
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[5] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound is an inhibitor of this kinase activity.
Caption: Bcr-abl signaling pathways leading to proliferation and apoptosis inhibition.
Experimental Workflow: Dissolving this compound for Cell Culture
This workflow outlines the key steps to successfully prepare a this compound working solution for cell-based assays.
Caption: Workflow for preparing this compound working solution.
References
Technical Support Center: Bcr-abl-IN-1 Precipitation in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bcr-abl-IN-1 precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic small molecules like this compound. While soluble in an organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment like cell culture medium. The DMSO concentration is significantly diluted, causing the compound to fall out of solution.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When ready to use, thaw an aliquot completely and bring it to room temperature before opening to minimize water absorption by the DMSO.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, it is crucial to introduce the compound to the aqueous medium in a way that facilitates its dispersion. Here are some key strategies:
-
Serial Dilutions in DMSO: Before adding to your culture medium, perform serial dilutions of your high-concentration stock solution in DMSO to get closer to your final desired concentration.
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, as many cell lines can tolerate this level without significant toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Rapid Mixing: When adding the diluted this compound in DMSO to your culture medium, do so quickly and mix thoroughly to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If you observe precipitation after dilution in the medium, gentle sonication of the working solution may help to redissolve the compound.[2]
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration will vary depending on the cell line and the specific assay. This compound is a potent Bcr-Abl tyrosine kinase inhibitor with a reported IC50 of 30 nM in Ba/F3 cells expressing Bcr-Abl.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Q5: Can I heat the this compound solution to improve its solubility?
A5: Gentle warming (e.g., to 37°C) can sometimes aid in dissolving small molecules. However, excessive or prolonged heating should be avoided as it may degrade the compound. If you choose to warm the solution, do so cautiously and for a short period.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to culture medium. | - High final concentration of this compound.- Insufficient DMSO to maintain solubility in the aqueous medium.- Inadequate mixing. | - Perform serial dilutions of the stock solution in DMSO first to lower the concentration before adding to the medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (ideally <0.1%).- Add the inhibitor to the medium while vortexing or swirling to ensure rapid and thorough mixing. |
| Culture medium becomes cloudy or contains a fine precipitate after incubation with this compound. | - The working concentration of this compound exceeds its solubility limit in the culture medium over time.- Interaction with components in the serum or medium. | - Lower the working concentration of this compound.- Consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cells.- Use gentle sonication on the final working solution before adding it to the cells.[2] |
| Inconsistent experimental results or lower than expected potency. | - Precipitation of the inhibitor, leading to a lower effective concentration.- Degradation of the compound. | - Visually inspect for any precipitation before and after adding the inhibitor to the culture.- Prepare fresh working solutions from a frozen stock aliquot for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell toxicity observed even at low concentrations of the inhibitor. | - Toxicity from the solvent (DMSO).- The cell line is particularly sensitive to the inhibitor. | - Ensure the final DMSO concentration is below 0.1% and include a DMSO-only vehicle control.- Perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 459.44 g/mol | [4] |
| Formula | C23H21F4N5O | [4] |
| pIC50 (Bcr-Abl) | 6.46 | [4] |
| IC50 (Ba/F3-Bcr-Abl cells) | 30 nM | [3] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Cell Viability Assay Using a Bcr-Abl Inhibitor (e.g., in K562 cells)
This protocol provides a general framework for assessing the effect of a Bcr-Abl inhibitor on the viability of a Bcr-Abl positive cell line, such as K562.
Materials:
-
This compound
-
Anhydrous DMSO
-
K562 cells (or other Bcr-Abl positive cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in DMSO to prepare intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into pre-warmed culture medium to create 10X working solutions of the desired final concentrations. The final DMSO concentration in these 10X solutions should be kept consistent.
-
Add 10 µL of the 10X working solutions to the corresponding wells of the 96-well plate containing the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value using appropriate software.
-
Mandatory Visualization
Caption: Bcr-Abl signaling pathway leading to increased proliferation and survival.
References
Technical Support Center: Optimizing Bcr-abl-IN-1 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Bcr-abl-IN-1 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets the constitutively active Bcr-abl fusion protein.[1][2] This aberrant kinase is a hallmark of Chronic Myeloid Leukemia (CML).[1] this compound binds to the ATP-binding site of the Bcr-abl kinase domain, preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts the signaling pathways that are crucial for the proliferation and survival of leukemic cells, ultimately leading to apoptosis (cell death).[2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data from similar Bcr-abl inhibitors, a broad range of concentrations from 1 nM to 10 µM is a reasonable starting point for a dose-response curve. The optimal concentration will vary depending on the cell line and the specific experimental endpoint.
Q3: How can I determine the optimal working concentration of this compound for my specific cell line and experiment?
A3: The optimal working concentration should be determined empirically for each cell line and assay. A common method is to perform a cell viability assay (e.g., MTT or WST-1 assay) with a range of this compound concentrations to determine the IC50 value. For mechanism-of-action studies, a concentration that effectively inhibits Bcr-abl kinase activity without causing excessive cytotoxicity may be desired. This can be assessed by Western blotting for downstream targets of Bcr-abl signaling, such as phospho-CrkL.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: The Bcr-abl oncoprotein activates several downstream signaling pathways that promote cell proliferation and survival. Key pathways include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. Inhibition of Bcr-abl by this compound is expected to lead to the dephosphorylation and inactivation of key proteins in these pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Inhibitor concentration is too low.- The cell line is resistant to the inhibitor.- The inhibitor has degraded. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the expression and activity of Bcr-abl in your cell line.- Use a fresh stock of this compound. |
| High cell death even at low concentrations | - The inhibitor is highly potent in your cell line.- The cells are overly sensitive to the solvent (e.g., DMSO). | - Narrow down the concentration range in your dose-response experiment to lower concentrations.- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor dilution and treatment times.- Passage number of the cell line. | - Ensure accurate and consistent cell counting and seeding.- Prepare fresh inhibitor dilutions for each experiment and standardize incubation times.- Use cells within a consistent and low passage number range. |
| Difficulty dissolving this compound | - The inhibitor has low solubility in the chosen solvent. | - Consult the manufacturer's datasheet for recommended solvents. Sonication may aid in dissolution. |
Data Presentation
Table 1: Reported IC50 Values of Various Bcr-abl Tyrosine Kinase Inhibitors in Bcr-abl Positive Cell Lines.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Imatinib | K562 | Cell Viability | ~300 - 500 |
| Nilotinib | K562 | Kinase Activity | ~20 |
| Dasatinib | K562 | Kinase Activity | ~1 |
| Bosutinib | K562 | Cell Proliferation | ~100 |
Note: This table provides a reference for the expected potency of Bcr-abl inhibitors. The specific IC50 for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a Bcr-abl positive cell line (e.g., K562).
Materials:
-
Bcr-abl positive cells (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-CrkL
This protocol is to assess the inhibitory effect of this compound on the Bcr-abl signaling pathway by measuring the phosphorylation of its downstream substrate, CrkL.
Materials:
-
Bcr-abl positive cells (e.g., K562)
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-CrkL antibody as a loading control.
Mandatory Visualizations
Caption: Bcr-abl Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Bcr-abl-IN-1 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-abl-IN-1.
Troubleshooting Guide
Unexpected results can arise from various factors, including inhibitor instability, improper handling, or experimental conditions. This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity | Degradation of this compound: The compound may have degraded due to improper storage or handling. Stock solutions of this compound in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Repeated freeze-thaw cycles can also lead to degradation. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions and powder at the recommended temperatures. - Protect from light and moisture. |
| Precipitation in cell culture media: this compound has limited aqueous solubility. High concentrations or temperature fluctuations can cause it to precipitate out of solution, reducing its effective concentration.[2] | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. - Visually inspect the media for any signs of precipitation after adding the inhibitor. - Consider using a solubilizing agent if precipitation persists, but validate its compatibility with your cell line. | |
| Incorrect concentration: Errors in calculating dilutions or preparing stock solutions can lead to a lower-than-expected final concentration. | - Double-check all calculations for dilutions and stock solution preparation. - Use calibrated pipettes for accurate volume measurements. | |
| Inconsistent results between experiments | Variable inhibitor stability: The stability of this compound can be affected by the components of the cell culture media, such as serum proteins that may bind to the inhibitor. | - Minimize the time between preparing the final dilution in media and adding it to the cells. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. - If possible, perform a stability study of this compound in your specific cell culture media (see Experimental Protocols section). |
| Cell density and health: The efficacy of the inhibitor can be influenced by the number of cells and their metabolic state. | - Standardize the cell seeding density for all experiments. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Unexpected cellular effects (Off-target effects) | Inhibition of other kinases: Like many kinase inhibitors, this compound may inhibit other kinases besides Bcr-Abl, leading to off-target effects.[1][[“]][4][5] | - Consult kinase profiling databases to identify potential off-target kinases. - Use the lowest effective concentration of this compound to minimize off-target effects. - Consider using a structurally different Bcr-Abl inhibitor as a control to confirm that the observed phenotype is due to Bcr-Abl inhibition. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
-
Preparation: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. Gentle warming or sonication may be required to fully dissolve the compound.
-
Storage: Store the powdered form of this compound at -20°C for up to 2 years.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
2. What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions is DMSO. For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent-induced toxicity and precipitation of the compound.
3. My this compound solution appears to have precipitated in the cell culture medium. What should I do?
Precipitation can occur due to the low aqueous solubility of the inhibitor.[6][2]
-
Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Reduce Final Concentration: Try using a lower final concentration of the inhibitor.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible.
-
Pre-warm Media: Adding the inhibitor to pre-warmed media can sometimes help maintain solubility.
-
Solubilizing Agents: In some cases, a biocompatible solubilizing agent may be necessary, but this should be tested for its effects on cell viability and inhibitor activity.
4. How can I assess the stability of this compound in my experimental setup?
You can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating the inhibitor in the medium for different durations and then measuring its concentration using a suitable analytical method like LC-MS.
5. What are the known off-target effects of Bcr-Abl inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common characteristic of tyrosine kinase inhibitors to have some degree of off-target activity.[1][4][5] These off-target effects can contribute to unexpected phenotypes or toxicity. It is advisable to consult kinome-wide profiling data for Bcr-Abl inhibitors to understand potential off-target interactions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Powder) | -20°C for 2 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
LC-MS/MS system
-
Appropriate solvents for LC-MS/MS analysis (e.g., acetonitrile, formic acid)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the medium containing the inhibitor at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately process the samples for LC-MS/MS analysis. This typically involves protein precipitation (e.g., with cold acetonitrile) to remove serum proteins, followed by centrifugation to pellet the precipitate.
-
Transfer the supernatant to a clean tube and analyze it using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the medium.
Protocol 2: Western Blotting to Assess Bcr-Abl Phosphorylation
This protocol is to determine the effectiveness of this compound in inhibiting the kinase activity of Bcr-Abl by measuring the phosphorylation of its downstream target, CrkL.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CrkL (pY207) and anti-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the Bcr-Abl positive cells at an appropriate density and allow them to attach or recover overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 2-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CrkL as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL at different inhibitor concentrations.
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting decision tree for reduced this compound activity.
References
- 1. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. consensus.app [consensus.app]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Bcr-abl-IN-1 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bcr-abl-IN-1 in western blotting experiments. The information is tailored for scientists and professionals in drug development and related fields to help diagnose and resolve common issues encountered during the detection of Bcr-abl and its downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any inhibition of Bcr-abl phosphorylation after treating my cells with this compound. What could be the problem?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Inhibitor Concentration: Ensure you are using an effective concentration of this compound. Based on its reported pIC50 of 6.46, a starting concentration in the range of 1-10 µM is recommended for cell-based assays.[1][2] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: The inhibitor may require a sufficient incubation period to exert its effect. A typical starting point is 2-4 hours of pre-incubation before cell lysis. However, the optimal time can vary, so a time-course experiment (e.g., 1, 2, 4, 8 hours) may be necessary.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Inhibitor Stability: Check the storage and handling of your this compound stock solution. Repeated freeze-thaw cycles should be avoided.
Q2: My western blot shows a weak or no signal for total Bcr-abl protein. What should I do?
A2: A weak or absent signal for total Bcr-abl can be due to several reasons:
-
Protein Degradation: The Bcr-abl fusion protein is known to be susceptible to degradation by proteases released during cell lysis.[3] It is critical to use a lysis buffer containing a comprehensive cocktail of protease and phosphatase inhibitors. Some protocols suggest pretreating intact cells with inhibitors before lysis for optimal protection.
-
Low Protein Expression: The cell line you are using might have low endogenous expression of Bcr-abl. K562 and Ba/F3 cells are commonly used positive controls as they express high levels of the Bcr-abl fusion protein.[4]
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein onto the gel. A minimum of 20-30 µg of cell lysate per lane is generally recommended.
-
Poor Antibody Performance: Verify the primary antibody's specificity and optimal dilution. If possible, include a positive control lysate to confirm the antibody is working correctly.
Q3: I am observing multiple non-specific bands on my western blot. How can I improve the specificity?
A3: Non-specific bands can obscure your results and make interpretation difficult. Here are some tips to improve specificity:
-
Blocking Conditions: Optimize your blocking step. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature is a good starting point. Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Sample Purity: Ensure your cell lysates are clear and free of particulate matter that can interfere with the electrophoresis and blotting process.
Q4: The bands for phosphorylated Bcr-abl and its downstream targets are faint, even with a strong total protein signal. What could be the issue?
A4: Detecting phosphorylated proteins can be challenging due to their lower abundance.
-
Phosphatase Inhibition: It is crucial to include a potent cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Cell Stimulation/Starvation: Depending on your experimental goals, you may need to starve your cells of growth factors before treatment to reduce basal phosphorylation levels, or stimulate them to enhance the signal.
-
Antibody Sensitivity: Use antibodies specifically validated for the detection of the phosphorylated form of your target protein.
-
Enrichment of Target Protein: For very low abundance phosphoproteins, you may need to consider immunoprecipitation (IP) to enrich for your target protein before performing the western blot.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for experiments involving this compound. Note that these are starting points and may require optimization for your specific experimental setup.
Table 1: this compound Recommended Concentrations for Cell Culture Experiments
| Parameter | Recommended Value | Notes |
| pIC50 | 6.46 | Potency of the inhibitor.[1][2] |
| Starting Concentration | 1 - 10 µM | For treating cells in culture. |
| Solvent | DMSO | Prepare a concentrated stock solution. |
| Incubation Time | 2 - 8 hours | Varies depending on the cell line and downstream target. |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host Species | Starting Dilution | Supplier (Example) |
| Phospho-Bcr-Abl (Tyr177) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total c-Abl | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Phospho-STAT5 (Tyr694) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total STAT5 | Mouse | 1:1000 | BD Biosciences |
| Phospho-CrkL (Tyr207) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total CrkL | Mouse | 1:1000 | Santa Cruz Biotechnology |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Experimental Protocols
Detailed Methodology for this compound Treatment and Western Blot Analysis
This protocol outlines the steps for treating Bcr-abl expressing cells with this compound and subsequently analyzing the phosphorylation status of Bcr-abl and its downstream targets by western blotting.
1. Cell Culture and Treatment: a. Plate Bcr-abl positive cells (e.g., K562) at an appropriate density and allow them to attach or reach the desired confluency. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in cell culture media to the desired final concentration (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO only). d. Treat the cells for the desired incubation time (e.g., 4 hours) at 37°C.
2. Cell Lysis: a. After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Bcr-Abl) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing (Optional): a. To detect total protein levels or other targets on the same membrane, you can strip the membrane using a mild stripping buffer and then re-probe with another primary antibody following steps 6a-7c.
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for western blot analysis.
Caption: A logical troubleshooting guide for common western blot issues.
References
Validation & Comparative
Validating Bcr-Abl-IN-1 Activity in CML Cell Lines: A Comparative Guide
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This oncoprotein is the primary driver of CML pathogenesis, making it a critical therapeutic target. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment. This guide provides a framework for validating the activity of a novel inhibitor, Bcr-abl-IN-1, by comparing its potential performance against established TKIs in CML cell lines.
The Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the RAS/MAPK and PI3K/AKT cascades, which promote cell growth and inhibit apoptosis. Understanding this pathway is crucial for evaluating the mechanism of action of Bcr-Abl inhibitors.
Caption: The Bcr-Abl signaling cascade leading to increased cell proliferation and survival.
Comparative Efficacy of Bcr-Abl Inhibitors
The efficacy of TKIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The table below compares the IC50 values of several established TKIs against wild-type Bcr-Abl and the common T315I mutation, which confers resistance to many first- and second-generation TKIs.
| Inhibitor | Type | CML Cell Line (Wild-Type) | IC50 (nM) vs. Wild-Type Bcr-Abl | IC50 (nM) vs. T315I Mutant |
| Imatinib | ATP-Competitive | K562, LAMA84 | ~250-600 | >10,000 |
| Nilotinib | ATP-Competitive | K562 | <30 | >3,000 |
| Dasatinib | ATP-Competitive | K562 | <1 | >500 |
| Bosutinib | ATP-Competitive | K562 | ~1.2 | >2,000 |
| Ponatinib | ATP-Competitive | Ba/F3 | ~0.37 | ~2 |
| Asciminib | Allosteric | Ba/F3 | ~0.6 | ~0.7 |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
To validate the activity of this compound, a series of standardized experiments should be conducted.
1. Cell Line Maintenance
CML cell lines, such as K562 and LAMA84, are instrumental for in vitro studies.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (MTT Assay for IC50 Determination)
-
Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of this compound and control TKIs to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
3. Western Blotting for Bcr-Abl Activity
The phosphorylation status of CrkL (pCrkL), a direct substrate of Bcr-Abl, serves as a reliable biomarker for Bcr-Abl kinase activity.
-
Cell Lysis: Treat CML cells with this compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pCrkL, total CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Comparative Workflows
The following diagrams illustrate the general workflow for testing a new inhibitor and a logical comparison of different inhibitor types.
Caption: Workflow for validating the activity of a novel Bcr-Abl inhibitor.
Caption: Logical comparison of different classes of Bcr-Abl inhibitors.
Conclusion
Validating the activity of a novel compound like this compound requires a systematic approach comparing its performance against established standards. By employing the experimental protocols outlined above, researchers can determine its potency (IC50) and its mechanism of action (inhibition of Bcr-Abl kinase activity). This comparative data is essential for assessing its potential as a new therapeutic agent for Chronic Myeloid Leukemia. A key consideration will be its activity against TKI-resistant mutations, such as T315I, which remains a significant clinical challenge.
In Vitro Showdown: Bcr-Abl-IN-1 Versus Imatinib in the Fight Against CML
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two Bcr-Abl tyrosine kinase inhibitors: the established frontline therapy, imatinib, and the research compound Bcr-Abl-IN-1. This analysis is supported by experimental data and detailed methodologies to inform preclinical research and drug discovery efforts in the context of Chronic Myeloid Leukemia (CML).
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML. It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both imatinib and this compound target the ATP-binding site of the Bcr-Abl kinase domain, albeit with differing potencies, thereby inhibiting its activity and blocking the oncogenic signaling cascade.
At a Glance: Potency and Efficacy
A direct comparison of the in vitro inhibitory activities of this compound and imatinib reveals a significant potency advantage for the newer investigational compound. While imatinib demonstrates efficacy in the sub-micromolar to micromolar range, this compound exhibits potent inhibition at nanomolar concentrations.
| Compound | Target | Assay Type | IC50 | pIC50 |
| This compound | Bcr-Abl Tyrosine Kinase | Biochemical Assay | ~347 nM | 6.46[1] |
| This compound | ABL1 (64-515) | Biochemical Assay | 8.7 nM[2] | - |
| Imatinib | v-Abl Tyrosine Kinase | Cell-free Assay | 0.6 µM (600 nM)[3] | - |
| Imatinib | Bcr-Abl | Cell-based Assay (K562 cells) | 0.08 µM (80 nM) | - |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. pIC50 is the negative logarithm of the IC50 value.
The Bcr-Abl Signaling Network: A Visual Guide
The following diagram illustrates the central role of the Bcr-Abl fusion protein in driving CML and the points of intervention for inhibitors like imatinib and this compound.
Caption: The Bcr-Abl signaling cascade and the inhibitory action of this compound and imatinib.
Experimental Methodologies: A Closer Look
The determination of the in vitro efficacy of Bcr-Abl inhibitors relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays used to generate the comparative data.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified Bcr-Abl kinase.
Workflow:
Caption: Workflow for a typical biochemical Bcr-Abl kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Recombinant Bcr-Abl enzyme is diluted to a working concentration in kinase assay buffer.
-
A specific peptide substrate for Bcr-Abl is prepared in assay buffer.
-
ATP is diluted to a specific concentration (often near the Km for the enzyme).
-
Test compounds (this compound, imatinib) are serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
The Bcr-Abl enzyme and the test compound are pre-incubated in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop reagent.
-
-
Detection and Analysis:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.
-
The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Bcr-Abl Autophosphorylation Assay
This assay measures the inhibitory effect of a compound on the autophosphorylation of Bcr-Abl within a cellular context, providing insights into cell permeability and target engagement.
Workflow:
Caption: Workflow for a cell-based Bcr-Abl autophosphorylation assay.
Protocol:
-
Cell Culture and Treatment:
-
A CML cell line endogenously expressing Bcr-Abl (e.g., K562) is cultured to a logarithmic growth phase.
-
Cells are seeded into a multi-well plate and treated with a range of concentrations of the test compounds for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Detection and Analysis:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl (as a loading control). The signal is detected using chemiluminescence or fluorescence.
-
ELISA: A sandwich ELISA format can be used where a capture antibody binds total Bcr-Abl, and a detection antibody recognizes the phosphorylated form.
-
The signal intensity of p-Bcr-Abl is quantified and normalized to the total Bcr-Abl signal.
-
The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined.
-
Cell Viability/Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment:
-
CML cells (e.g., K562) are seeded in a 96-well plate at a predetermined density.
-
The cells are treated with serial dilutions of the inhibitors (this compound and imatinib) and incubated for a prolonged period (e.g., 48-72 hours) to observe effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are corrected for background and then used to calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The in vitro data presented in this guide indicates that this compound is a significantly more potent inhibitor of Bcr-Abl kinase activity compared to imatinib. This heightened potency, demonstrated in both biochemical and cell-based assays, suggests that this compound may hold promise as a lead compound for the development of novel CML therapeutics. Further investigation into its selectivity, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and to further explore the landscape of Bcr-Abl inhibitors.
References
Dual Blockade of Bcr-Abl: A Comparative Guide to the Synergistic Combination of Allosteric (GNF-2) and ATP-Site (Imatinib/Nilotinib) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to ATP-competitive tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the long-term treatment of Chronic Myelogenous Leukemia (CML). The "gatekeeper" T315I mutation in the Bcr-Abl kinase domain, for instance, confers resistance to most clinically approved TKIs.[1][2] This guide provides a comprehensive comparison of a promising therapeutic strategy: the combined use of an allosteric inhibitor, GNF-2, with traditional ATP-site inhibitors like imatinib and nilotinib. This dual-targeting approach has demonstrated the potential to overcome resistance, suppress the emergence of new mutations, and enhance therapeutic efficacy.
Mechanism of Action: A Two-Pronged Attack
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML.[3][4][5] Traditional TKIs, such as imatinib and nilotinib, function by competing with ATP for its binding pocket in the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting cancer cell proliferation.[3][5]
GNF-2, and its analog GNF-5, represent a different class of inhibitors. They are non-ATP competitive and bind to the myristate binding pocket on the C-terminal lobe of the Abl kinase domain.[1][6][7][8] This allosteric binding induces a conformational change in the kinase, leading to its inhibition.[1][6][9] The combination of an ATP-site inhibitor and an allosteric inhibitor creates a synergistic effect, leading to more potent and durable suppression of Bcr-Abl activity.[1][10]
Quantitative Performance Data
The synergistic or additive effects of combining GNF-2/GNF-5 with ATP-site inhibitors have been demonstrated in various preclinical models. The data below summarizes the inhibitory concentrations (IC50) and combination index (CI) values from key studies. A CI value of less than 1 indicates synergy.
| Cell Line | Bcr-Abl Mutant | Inhibitor(s) | IC50 (µM) | Combination Index (CI) | Reference |
| Ba/F3 | Wild-type p210 | GNF-2 | 0.14 | - | [1] |
| K562 | Wild-type | GNF-2 | 0.273 | - | [11] |
| SUP-B15 | Wild-type | GNF-2 | 0.268 | - | [11] |
| Ba/F3 | T315I | GNF-5 (2 µM) + Nilotinib | 0.8 ± 0.05 | 0.6 | [1] |
| Ba/F3 | E255V | GNF-2 | 0.268 | - | [11] |
| Ba/F3 | Y253H | GNF-2 | 0.194 | - | [11] |
Suppressing Drug Resistance
A significant advantage of the combination therapy is its ability to suppress the emergence of drug-resistant clones. In cellular assays, the combination of GNF-2 and imatinib markedly reduced the frequency of resistance compared to imatinib alone.
| Treatment Condition | Outcome | Reference |
| 1 µM Imatinib | Emergence of resistant clones | [1] |
| 1 µM Imatinib + 5 µM GNF-2 | >90% reduction in resistant clones | [1] |
| 1 µM Imatinib + 10 µM GNF-2 | >90% reduction in resistant clones | [1] |
In Vivo Efficacy
The combination of GNF-5 and nilotinib has shown efficacy in a murine bone marrow transplantation model of CML expressing the highly resistant T315I Bcr-Abl mutant.[1][6] This provides strong preclinical evidence for the therapeutic potential of this combination strategy in overcoming clinically relevant resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the referenced studies.
Cell Proliferation and Viability Assays
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line, are commonly used. These cells are dependent on IL-3 for survival and proliferation. They can be genetically engineered to express various forms of Bcr-Abl, including wild-type and mutant versions, which renders them IL-3 independent.[1][12]
-
Assay Principle: The effect of the inhibitors on cell proliferation is typically measured using assays that quantify metabolic activity, which correlates with the number of viable cells. The XTT assay is one such method.[10]
-
Procedure:
-
Ba/F3 cells expressing the Bcr-Abl construct of interest are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the single agents (e.g., GNF-2, imatinib, nilotinib) or their combinations.
-
After a defined incubation period (e.g., 48-72 hours), a reagent such as XTT is added to the wells.
-
Metabolically active cells reduce the XTT to a colored formazan product, which is quantified by measuring the absorbance at a specific wavelength.
-
The IC50 values are calculated from the dose-response curves.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the inhibitory effect of the compounds on Bcr-Abl kinase activity within the cells. This is often done by measuring the phosphorylation status of Bcr-Abl itself (autophosphorylation) or its downstream substrates like STAT5 and CrkL.[11][13]
-
Procedure:
-
Cells are treated with the inhibitors for a specified duration.
-
The cells are lysed to extract total cellular proteins.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Bcr-Abl, phospho-STAT5).
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is captured, indicating the level of the phosphorylated protein.
-
In Vivo Murine Bone Marrow Transplantation Model
-
Model: This model is designed to more closely mimic human CML.[1]
-
Procedure:
-
Bone marrow cells are harvested from donor mice.
-
These cells are transduced with a retrovirus carrying the gene for a specific Bcr-Abl mutant (e.g., T315I).
-
The transduced cells are then transplanted into lethally irradiated recipient mice.
-
The mice develop a CML-like disease.
-
The diseased mice are then treated with the single agents or the combination therapy (e.g., GNF-5 and nilotinib).
-
The efficacy of the treatment is evaluated by monitoring parameters such as white blood cell counts, spleen size, and overall survival.
-
Conclusion
The combination of the allosteric inhibitor GNF-2 (or its more bioavailable analog GNF-5) with ATP-site inhibitors like imatinib and nilotinib presents a compelling strategy to enhance the inhibition of both wild-type and mutant Bcr-Abl. The data strongly suggest that this dual-targeting approach can produce synergistic effects, effectively suppress the emergence of resistance, and overcome existing resistance mechanisms, including the formidable T315I mutation. These findings provide a solid rationale for the continued clinical development of combination therapies that employ both allosteric and ATP-competitive inhibitors for the treatment of CML.[1][6]
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.aku.edu [scholars.aku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Inhibition of Bcl2 and Bcr-Abl1 Exercises Anti-Leukemia Activity but Does Not Eradicate the Primitive Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity of Bcr-Abl Inhibitor INNO-406 Against Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor INNO-406 (bafetinib), focusing on its selectivity for the Bcr-Abl fusion protein versus other tyrosine kinases. The information presented is intended to assist researchers in evaluating its potential for specific applications and in understanding its off-target effects. The data is compiled from in vitro kinase profiling and cellular assays.
Introduction to INNO-406 (Bafetinib)
INNO-406 is a second-generation 2-phenylaminopyrimidine derivative that functions as a potent dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2] Developed to overcome resistance to first-generation inhibitors like imatinib, INNO-406 has demonstrated significant potency against wild-type Bcr-Abl and various imatinib-resistant mutants, with the notable exception of the T315I mutation.[1][3] Its distinct selectivity profile, when compared to other Bcr-Abl inhibitors, suggests a different spectrum of potential side effects and therapeutic applications.[4]
Kinase Inhibition Profile
A comprehensive analysis of INNO-406 against a large panel of recombinant kinases has revealed a broader target profile than imatinib and nilotinib, yet more selective than dasatinib and bosutinib.[4] Notably, INNO-406 does not inhibit all SRC family kinases or most TEC family kinases, which may translate to fewer side effects.[4] In addition to its primary targets, Bcr-Abl and Lyn, INNO-406 has been shown to inhibit other kinases such as ZAK, DDR1/2, and various ephrin receptors.[4]
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of INNO-406 against a selection of tyrosine kinases, providing a quantitative comparison of its selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl | 5.8 | [1][2] |
| Lyn | 19 | [1][2] |
| Fyn | <100 | [1] |
| Abl (non-fusion) | <100 | [1] |
| Abl-related gene (ARG) | <100 | [1] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a representative method for determining the IC50 values of INNO-406 against various tyrosine kinases.
Objective: To measure the concentration of INNO-406 required to inhibit 50% of the activity of a specific tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinases
-
Specific peptide substrates for each kinase
-
INNO-406 (Bafetinib)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
96-well plates
-
Phosphocellulose or filter paper
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of INNO-406 in DMSO.
-
Create a series of dilutions of INNO-406 in the kinase reaction buffer.
-
Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
-
Kinase Reaction:
-
Add the kinase master mix to the wells of a 96-well plate.
-
Add the different concentrations of INNO-406 to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Activity:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the INNO-406 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Bcr-Abl Signaling Pathway and Inhibition
The following diagram illustrates the constitutive activation of downstream signaling pathways by the Bcr-Abl oncoprotein and the mechanism of inhibition by a tyrosine kinase inhibitor (TKI) like INNO-406.
Caption: Bcr-Abl signaling and TKI inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tyrosine Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the malignant transformation of hematopoietic stem cells. The development of the tyrosine kinase inhibitor (TKI) imatinib revolutionized the treatment of CML. However, a significant number of patients develop resistance to imatinib, primarily due to point mutations in the BCR-ABL1 kinase domain or through BCR-ABL1-independent mechanisms.
This guide provides a comparative analysis of the efficacy of second and third-generation TKIs in overcoming imatinib resistance in CML cells. Initial searches for a specific compound designated "Bcr-abl-IN-1" did not yield any identifiable information in the scientific literature, suggesting it may be a misnomer or a compound not yet publicly disclosed. Therefore, this guide focuses on well-characterized and clinically relevant TKIs: the second-generation inhibitors Dasatinib and Nilotinib, and the third-generation inhibitor Ponatinib.
Quantitative Comparison of TKI Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of Imatinib, Dasatinib, Nilotinib, and Ponatinib against various imatinib-sensitive and -resistant CML cell lines. Lower IC50 values indicate greater potency.
| Cell Line/Mutation | BCR-ABL Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| Imatinib-Sensitive | |||||
| K562 | Wild-type | 750[1] | 1[1] | 30[2] | 0.3-0.5[3] |
| TF-1/BCR-ABL | Wild-type | 500[1] | 0.75[1] | N/A | N/A |
| Ba/F3 p210 | Wild-type | N/A | N/A | N/A | 1[4] |
| Imatinib-Resistant | |||||
| K562-IM-R | Wild-type (overexpression) | >10,000[1] | 10[5] | N/A | N/A |
| TF-1/BCR-ABL IM-R | Wild-type (overexpression) | N/A | 7.5[5] | N/A | N/A |
| Ba/F3 T315I | T315I mutation | >3,000[6] | >200[7] | >2,000[8] | 8-11[4] |
| Ba/F3 G250E | G250E mutation | N/A | N/A | ≤ 70[8] | 8[4] |
| Ba/F3 Y253H | Y253H mutation | N/A | <3[7] | ≤ 450[8] | N/A |
| Ba/F3 E255K | E255K mutation | N/A | <3[7] | ≤ 200[8] | 36[9] |
| Ba/F3 F317L | F317L mutation | >3,000[6] | >60[6] | ≤ 70[8] | N/A |
N/A: Data not available in the searched sources.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway and TKI Inhibition
The diagram below illustrates the central role of the BCR-ABL oncoprotein in driving CML cell proliferation and survival through the activation of downstream signaling pathways. TKIs competitively inhibit the ATP-binding site of the ABL kinase domain, thereby blocking the phosphorylation of its substrates.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Validating Bcr-Abl-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Bcr-Abl-IN-1, a potent inhibitor of the Bcr-Abl kinase. We present experimental data for established Bcr-Abl inhibitors to provide a framework for evaluating this compound and offer detailed protocols for key validation assays.
The Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells, particularly in chronic myeloid leukemia (CML). Bcr-Abl activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis. This compound and other targeted inhibitors act by blocking the ATP-binding site of the Bcr-Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting the oncogenic signaling cascade.
Comparative Inhibitor Potency
| Inhibitor | IC50 (nM) | Cell Line | Reference |
| Imatinib | 25 - 600 | K562, Ba/F3 | [1] |
| Nilotinib | 10 - 30 | K562, Ba/F3 | [1] |
| Dasatinib | 1 - 10 | K562, Ba/F3 | [1] |
| This compound | Data not publicly available | - | - |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols for Target Validation
Validating the target engagement of this compound in a cellular context is crucial for its development as a therapeutic agent. The following are detailed protocols for two key experiments: Western Blotting to assess the inhibition of Bcr-Abl signaling and a Cellular Viability Assay to determine the cytotoxic effect of the inhibitor.
Experimental Workflow
The general workflow for validating this compound target engagement involves treating Bcr-Abl positive cells with the inhibitor, followed by assays to measure the downstream effects on the signaling pathway and cell viability.
Western Blotting for Phospho-CrkL and Phospho-STAT5
Objective: To determine if this compound inhibits the kinase activity of Bcr-Abl by measuring the phosphorylation status of its downstream substrates, CrkL and STAT5.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
This compound and control inhibitors (e.g., Imatinib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a positive control inhibitor for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 for target inhibition.
-
Cellular Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effect of this compound on Bcr-Abl positive cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
This compound and control inhibitors
-
Cell culture medium and supplements
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in culture medium.
-
Add 100 µL of the diluted inhibitors to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is visible.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value for cell growth inhibition.
-
Conclusion
Validating the target engagement of a novel inhibitor like this compound is a critical step in its preclinical development. By employing a combination of biochemical and cellular assays, researchers can effectively determine its potency and mechanism of action. This guide provides a framework for these validation studies, offering a comparison with established inhibitors and detailed experimental protocols. The successful demonstration of on-target activity in cellular models is a key milestone that supports the further investigation of this compound as a potential therapeutic agent for Bcr-Abl driven cancers.
References
Safety Operating Guide
Navigating the Safe Disposal of Bcr-abl-IN-1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Bcr-abl-IN-1, a potent tyrosine kinase inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines and specific safety data sheet (SDS) recommendations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) or safety data sheet (SDS) specific to this compound. The SDS for a generic Bcr-abl inhibitor recommends that disposal should be handled by a licensed professional waste disposal service.[1] This underscores the hazardous nature of the compound and the need for specialized disposal methods.
Key Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound involves chemical incineration.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols.[4] Your Environmental Health and Safety (EH&S) department will provide guidance on approved procedures and licensed waste contractors.
-
Segregation of Waste: Properly segregate this compound waste from other laboratory waste streams. Solid waste must be kept separate from liquid waste.[5] Incompatible wastes should never be mixed.[4][5]
-
Containerization and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions containing this compound, use a designated and compatible waste container. Plastic is often preferred for chemical waste.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms.[5]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EH&S office to arrange for pickup by a licensed professional waste disposal service.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the hazardous compound.
-
-
Disposal of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless thoroughly decontaminated. Triple rinsing with a suitable solvent (that is also collected as hazardous waste) may be required.[5] Follow your institution's guidelines for the disposal of empty chemical containers.
Quantitative Data Summary
| Property | Value | Source |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [6][7] |
| Solubility in DMSO | 175 mg/mL (487.06 mM) | [6] |
| Appearance | A solid | |
| Molecular Weight | 359.29 g/mol | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. proteogenix.science [proteogenix.science]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Essential Safety and Operational Guide for Handling Bcr-abl-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bcr-abl-IN-1, a potent tyrosine kinase inhibitor. Following these procedures will help to minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is crucial to prevent inhalation, ingestion, or skin contact.[1][2][3] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions.[4] Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face Protection | Face shield | Recommended when there is a risk of splashes or aerosols, particularly when handling larger quantities or preparing stock solutions. |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn at all times. For handling larger quantities or in situations with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation is recommended.[1][4] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required when handling the powder outside of a certified chemical fume hood or biological safety cabinet, or if there is a risk of aerosol generation. The specific type of respirator should be determined by a workplace risk assessment. |
General Hygiene and Safety Practices:
-
Do not eat, drink, or smoke in laboratory areas.[5]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to maintain both personnel safety and compound integrity.
1. Preparation and Reconstitution:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]
-
Before opening the vial, ensure it has reached room temperature to prevent condensation.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the powdered compound.[6] Information on solubility can be found on the supplier's data sheet.[6]
-
Use a calibrated pipette to add the solvent.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
2. Storage of Stock Solutions:
-
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
Store stock solutions at -20°C or -80°C as recommended by the supplier for long-term stability.[6]
3. Use in Experiments:
-
When diluting the stock solution to working concentrations, continue to work in a fume hood or biosafety cabinet.
-
Clearly label all tubes and plates containing this compound.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Below is a visual representation of the handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be considered hazardous chemical waste.
-
Segregate this waste into clearly labeled, sealed containers.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[5]
3. Solid Waste:
-
Unused or expired powdered compound should be disposed of as hazardous chemical waste.
-
Contaminated labware that is not disposable should be decontaminated with an appropriate solvent before washing.
4. Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
The following diagram outlines the key steps in the disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
